molecular formula C20H28O4 B1235722 Succinolide

Succinolide

Cat. No. B1235722
M. Wt: 332.4 g/mol
InChI Key: FGMVUGQMSRSYDL-UROCBLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinolide is a natural product found in Eunicea mammosa and Eunicea succinea with data available.

Scientific Research Applications

Bio-Based Chemical Production

  • Production of Bio-Based Chemicals: Succinolide, a derivative of succinic acid, is explored for its role in bio-based chemical production. Microorganisms like Saccharomyces cerevisiae and Escherichia coli have been metabolically engineered to produce succinic acid, a key bio-based building block chemical. This research highlights the potential of using succinolide and related compounds in sustainable chemical production processes (Ahn, Jang, & Lee, 2016).

Role in Tumorigenesis

  • Succinate in Tumor Microenvironment: Studies have shown that succinate, closely related to succinolide, plays a significant role in tumorigenesis. The high concentration of succinate in the tumor microenvironment may act as a carcinogenic initiator. This research could be relevant in understanding the role of succinolide in similar biological processes (Zhao, Mu, & You, 2017).

Medical Therapeutics

  • Treatment of Infectious Diseases: Succinate-containing agents, which may include succinolide derivatives, are studied for their role in treating infectious diseases. These agents help provide cells with energy and oxygen under hypoxic conditions, indicating potential therapeutic applications (Tikhonova, Lyapina, Shul'dyakov, & Satarova, 2016).

Agricultural Applications

  • Fungicide Development: Research on succinate dehydrogenase inhibitors, which may include succinolide or its derivatives, has been conducted to develop novel fungicides. These compounds have shown potential in combating various plant pathogenic fungi due to their unique mode of action and broad-spectrum antifungal activities (Wang et al., 2022).

Photosynthetic Production

  • Metabolic Engineering in Cyanobacteria: Succinate production has been enhanced in cyanobacteria through genetic manipulation, which might be applicable to succinolide as well. This research could pave the way for photoautotrophic production of succinolide-related compounds (Lan & Wei, 2016).

Anti-Tumor Properties

  • Immunogenicity and Antitumor Effects: Studies on natural polysaccharides related to succinolide, like succinoglycans, have shown strong immunogenicity and suppression of tumor growth in animal models. This suggests potential anti-tumor applications for succinolide derivatives (Yang et al., 2020).

properties

Product Name

Succinolide

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,3R,5R,8E,13S,15S)-5,9,13-trimethyl-18-methylidene-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-ene-14,17-dione

InChI

InChI=1S/C20H28O4/c1-12-7-5-9-13(2)17(21)18-15(14(3)19(22)23-18)11-16-20(4,24-16)10-6-8-12/h8,13,15-16,18H,3,5-7,9-11H2,1-2,4H3/b12-8+/t13-,15-,16+,18-,20+/m0/s1

InChI Key

FGMVUGQMSRSYDL-UROCBLQDSA-N

Isomeric SMILES

C[C@H]1CCC/C(=C/CC[C@@]2([C@H](O2)C[C@@H]3[C@@H](C1=O)OC(=O)C3=C)C)/C

Canonical SMILES

CC1CCCC(=CCCC2(C(O2)CC3C(C1=O)OC(=O)C3=C)C)C

synonyms

succinolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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